molecular formula C24H25N5O B2883721 N-{4-[(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide CAS No. 896820-81-8

N-{4-[(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide

Cat. No. B2883721
M. Wt: 399.498
InChI Key: UBPSSQKSYYBZDU-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a class of compounds known for their significant impact in medicinal chemistry . They are a family of N-heterocyclic compounds that have attracted attention due to their significant photophysical properties .


Molecular Structure Analysis

The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This core is often used in combinatorial library design and drug discovery .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives are diverse and depend on the specific functional groups present in the compound . These reactions often involve the preparation and post-functionalization of the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

Ligand Binding Studies

Further research into 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides has explored their role as selective Peripheral Benzodiazepine Receptor (PBR) ligands. Through a detailed synthesis and binding study, new compounds within this class demonstrated high affinity for PBR. Additionally, a subset of these novel compounds was tested for their ability to modulate steroid biosynthesis in C6 glioma cells. This investigation into the variability of substituents at the 3-position of the acetamide moiety and the subsequent 3D-QSAR model proposed to evaluate the effects of different substitutions on the acetamide moiety further elucidates the potential of these compounds in biological applications, particularly in the context of neurobiology and the study of peripheral benzodiazepine receptors (Selleri et al., 2005).

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, functionalization, and potential applications in medicinal chemistry .

properties

IUPAC Name

N-[4-[(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c1-4-8-21-15-22(26-20-13-11-19(12-14-20)25-17(3)30)29-24(27-21)23(16(2)28-29)18-9-6-5-7-10-18/h5-7,9-15,26H,4,8H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPSSQKSYYBZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide

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